REACTION_SMILES
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[CH3:20][OH:21].[CH:16]([O-:17])=[O:18].[F:1][c:2]1[cH:3][c:4]([C:8]2([NH:12][C:13]([OH:14])=[O:15])[CH2:9][CH2:10][CH2:11]2)[cH:5][cH:6][cH:7]1.[NH4+:19]>>[F:1][c:2]1[cH:3][c:4]([C:8]2([NH2:12])[CH2:9][CH2:10][CH2:11]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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O=C(O)NC1(c2cccc(F)c2)CCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)NC1(c2cccc(F)c2)CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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NC1(c2cccc(F)c2)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |